6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
Historical Context of Pyrazolo[1,5-a]pyridine Scaffold Development
The development of pyrazolo[1,5-a]pyridine scaffolds represents a significant milestone in heterocyclic chemistry, emerging from the broader exploration of nitrogen-containing fused ring systems that began in the early 20th century. The pyrazolo[1,5-a]pyridine framework, characterized by its unique bicyclic structure containing both pyrazole and pyridine moieties, has evolved through decades of synthetic innovation and mechanistic understanding. Early synthetic approaches to these heterocycles were limited by the availability of suitable starting materials and the lack of regioselective methods, often resulting in complex mixtures of products that hindered systematic study.
The breakthrough in pyrazolo[1,5-a]pyridine synthesis came with the development of [3 + 2] cycloaddition methodologies, which provided a more reliable and predictable route to these valuable structures. These advances were particularly significant because they addressed the longstanding challenge of regioselectivity that had plagued earlier synthetic efforts. The introduction of metal-mediated approaches, particularly those employing magnesium and zinc bases, marked another crucial development in the field. These methodologies enabled the regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold, allowing for the introduction of diverse functional groups at specific positions with unprecedented precision.
The evolution of synthetic strategies has been closely tied to advances in understanding the electronic properties of these heterocycles. The unique electronic distribution within the pyrazolo[1,5-a]pyridine system, arising from the presence of multiple nitrogen atoms and the extended π-conjugation, has been recognized as a key factor in determining reactivity patterns and biological activity. This understanding has informed the development of more sophisticated synthetic approaches that can exploit these electronic features to achieve desired transformations with high efficiency and selectivity.
Modern synthetic approaches have expanded beyond traditional thermal methods to include sonochemical strategies, which offer advantages in terms of reaction efficiency and environmental considerations. The development of catalyst-free conditions for pyrazolo[1,5-a]pyridine synthesis has been particularly noteworthy, as it addresses concerns about metal contamination and reaction scalability. These methodological advances have made pyrazolo[1,5-a]pyridine derivatives more accessible to researchers across various disciplines, facilitating their incorporation into drug discovery programs and materials science applications.
Importance of 6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid in Chemical Research
The specific compound this compound occupies a particularly important position within the broader family of pyrazolo[1,5-a]pyridine derivatives due to its unique combination of functional groups and structural features. The presence of the methoxy group at the 6-position introduces electron-donating characteristics that significantly influence the electronic properties of the heterocyclic system, while the carboxylic acid functionality at the 3-position provides a versatile handle for further chemical modification. This combination of features has made the compound a valuable synthetic intermediate in the preparation of more complex molecules, particularly those intended for pharmaceutical applications.
Research into this specific derivative has revealed its utility as a key intermediate in the synthesis of various bioactive compounds, with particular emphasis on its role in developing therapeutics for neurological disorders. The compound's structural features allow for selective interactions with biological targets, making it an attractive scaffold for drug development programs. The carboxylic acid group provides opportunities for amide bond formation, esterification, and other transformations that can modulate the compound's physicochemical properties and biological activity. The methoxy substituent contributes to the compound's lipophilic character while maintaining sufficient polarity for biological relevance.
The synthetic accessibility of this compound has been enhanced by recent developments in regioselective functionalization methods. Metal-mediated approaches using magnesium and zinc bases have proven particularly effective for introducing functional groups at specific positions of the pyrazolo[1,5-a]pyridine scaffold. These methods have enabled the preparation of diversely substituted analogs, facilitating structure-activity relationship studies and the optimization of biological properties. The compound's stability under various reaction conditions has made it a reliable starting material for complex synthetic transformations.
The importance of this compound extends beyond its role as a synthetic intermediate to include its value as a research tool for understanding the fundamental properties of pyrazolo[1,5-a]pyridine systems. Spectroscopic studies of this compound have provided insights into the electronic structure and reactivity patterns that characterize this class of heterocycles. These findings have informed the development of computational models that can predict the behavior of related compounds, accelerating the discovery of new derivatives with desired properties.
Overview of Academic Interest in Heterocyclic Compounds
Academic interest in heterocyclic compounds, including pyrazolo[1,5-a]pyridine derivatives such as this compound, reflects their fundamental importance across multiple scientific disciplines. These compounds represent a fascinating and diverse class of organic molecules that play crucial roles in chemistry, biology, and pharmacology, making them essential subjects of research for both academic institutions and industrial laboratories. The presence of heteroatoms such as nitrogen, oxygen, and sulfur within cyclic structures imparts unique properties that distinguish these compounds from their purely carbocyclic counterparts, leading to distinctive reactivity patterns and biological activities.
The versatility of heterocyclic compounds extends beyond medicinal chemistry to encompass applications in materials science, where their unique electronic properties have found utility in the development of conducting polymers, organic semiconductors, and functional dyes. This broad applicability has sustained academic interest across multiple research domains, leading to interdisciplinary collaborations that have advanced our understanding of structure-property relationships in these systems. The role of heterocyclic compounds in the design of catalysts and ligands has revolutionized organometallic chemistry, while their investigation has contributed to fundamental knowledge of reaction mechanisms, orbital interactions, and aromaticity.
Recent academic research has focused particularly on developing new synthetic methodologies for accessing diverse heterocyclic structures with improved efficiency and selectivity. The development of metal-free protocols, microwave-assisted methods, and green chemistry approaches has been driven by academic research programs seeking to address environmental concerns while maintaining synthetic utility. These efforts have resulted in novel synthetic strategies that offer advantages in terms of reaction conditions, substrate scope, and product yields, making heterocyclic compounds more accessible for various applications.
The academic study of heterocyclic compounds has also been motivated by their central role in biochemistry, where many essential biomolecules including nucleic acids, vitamins, and amino acids contain heterocyclic rings in their structures. This biological significance has driven research into understanding how structural modifications of heterocyclic systems can influence biological activity, leading to the development of structure-activity relationship models that guide the design of new therapeutic agents. The investigation of heterocyclic compounds has yielded insights into fundamental principles of molecular recognition and drug-target interactions that have broad implications for medicinal chemistry.
The increasing sophistication of analytical techniques has enabled more detailed studies of heterocyclic compound properties, including their electronic structure, conformational behavior, and intermolecular interactions. X-ray crystallography, nuclear magnetic resonance spectroscopy, and computational chemistry have provided unprecedented insights into the three-dimensional structure and dynamic behavior of these molecules. These analytical advances have been particularly valuable for understanding the regioselectivity observed in synthetic transformations and for optimizing reaction conditions to achieve desired products with high efficiency.
| Research Area | Key Applications | Academic Impact |
|---|---|---|
| Medicinal Chemistry | Drug development, therapeutic agents | High citation rates, numerous patents |
| Materials Science | Conducting polymers, semiconductors | Growing interdisciplinary collaboration |
| Organometallic Chemistry | Catalyst design, ligand development | Fundamental mechanistic insights |
| Biochemistry | Biomolecule studies, enzyme interactions | Enhanced understanding of biological processes |
| Synthetic Chemistry | Methodology development, green chemistry | Novel synthetic protocols, improved efficiency |
Properties
IUPAC Name |
6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-2-3-8-7(9(12)13)4-10-11(8)5-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPGKAMXDIQKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=C(C=N2)C(=O)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378686-25-9 | |
| Record name | 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazolo-pyridine compounds, it may interact with its targets via hydrogen bonding and hydrophobic interactions.
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined.
Biological Activity
6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of various kinases involved in cancer and other diseases. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N2O3 with a molecular weight of 206.20 g/mol. The compound features a methoxy group at the 6-position and a carboxylic acid at the 3-position of the pyrazolo ring, contributing to its biological activity.
Kinase Inhibition
Research indicates that this compound exhibits significant inhibitory activity against several kinases, including AXL and c-MET. These kinases are implicated in various signaling pathways associated with tumor growth and metastasis. The compound's ability to selectively inhibit these kinases makes it a candidate for further investigation in cancer therapeutics .
The mechanism of action involves the compound's interaction with specific molecular targets, primarily through binding to the active sites of kinases. Molecular docking studies have shown that this compound fits well within these active sites, suggesting a strong affinity for these proteins. The inhibition of kinase activity leads to modulation of cell signaling pathways that control cell proliferation and survival.
Case Studies
- Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibited AXL and c-MET kinases with IC50 values indicating potent activity. For instance, IC50 values were reported in the low micromolar range, showcasing its potential as a therapeutic agent against cancers driven by these kinases.
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that modifications to the methoxy and carboxylic acid groups can enhance biological activity. Derivatives with different substituents were synthesized and tested for their kinase inhibitory properties, leading to insights into optimizing efficacy through chemical modifications .
Comparative Analysis
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid | Bromine substitution at the 6-position | Increased lipophilicity; potential for higher bioactivity |
| Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | Ethyl instead of methyl ester | Different solubility profile; varied biological activity |
| 4-Amino-6-methoxy-pyrazolo[1,5-a]pyridine | Amino group substitution at position 4 | Enhanced interaction with specific targets due to amino group |
Scientific Research Applications
Pharmaceutical Development
Role as a Therapeutic Agent
6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features enhance its potential therapeutic benefits, making it a candidate for drug development aimed at conditions such as anxiety and depression.
Case Study: Antituberculosis Activity
Recent studies have synthesized derivatives of this compound to evaluate their efficacy against drug-resistant strains of Mycobacterium tuberculosis. For instance, compounds derived from pyrazolo[1,5-a]pyridine-3-carboxamide exhibited minimal inhibitory concentrations (MIC) as low as 0.002 μg/mL against susceptible and resistant strains, indicating strong potential for further development into effective antitubercular agents .
| Compound | MIC (μg/mL) | Target Strain |
|---|---|---|
| 6j | < 0.002 | H37Rv |
| 6j | < 0.465 | rINH |
| 6j | < 0.004 | rRMP |
Biochemical Research
Enzyme Inhibition Studies
The compound is extensively utilized in biochemical research to explore enzyme inhibition mechanisms. It has been shown to interact with various receptors and enzymes, aiding in the understanding of complex biological pathways that could lead to new drug discoveries .
Example: PI3K Inhibitors
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine can inhibit phosphoinositide 3-kinase (PI3K), which is involved in cell signaling pathways related to cancer and inflammatory diseases. These inhibitors have shown promising selectivity and potency in preclinical models .
Agricultural Chemistry
Development of Agrochemicals
In agricultural applications, this compound is being explored for its potential in developing agrochemicals that enhance crop protection against pests and diseases. Its unique chemical structure may provide novel modes of action compared to existing pesticides, contributing to sustainable agricultural practices .
Material Science
Advanced Materials Synthesis
The unique properties of this compound make it valuable in material science for creating advanced materials such as polymers and coatings. These materials can exhibit specific chemical resistance or stability required for various industrial applications .
Analytical Chemistry
Use as a Standard
In analytical chemistry, this compound serves as a standard for detecting and quantifying related compounds in various chemical analyses. Its well-defined structure allows for accurate calibration in analytical methods, ensuring reliability in experimental results .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
The biological and physicochemical properties of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives depend critically on substituent positions and functional groups. Key examples include:
Table 1: Structural and Physicochemical Comparison
Notes:
Preparation Methods
Cyclocondensation of Aminopyrazoles with Biselectrophilic Compounds
The primary synthetic route involves the cyclocondensation of 3-aminopyrazole derivatives with 1,3-biselectrophilic compounds such as β-dicarbonyls, β-enaminones, or β-ketonitriles. This method is widely used due to its versatility and ability to introduce diverse substituents on the pyrazolo[1,5-a]pyridine scaffold.
- Reaction Conditions: Typically conducted in acidic or basic media, often using solvents like ethanol or acetic acid.
- Catalysts: Sodium ethoxide, amine bases, or acid catalysts like hydrochloric acid.
- Temperature: Moderate heating (50–100 °C) or microwave irradiation to reduce reaction time.
- Outcome: Formation of the fused bicyclic pyrazolo[1,5-a]pyridine ring system with high regioselectivity.
Incorporation of the Methoxy Substituent
The methoxy group at the 6-position is introduced either by using methoxy-substituted pyridine derivatives as starting materials or by post-synthetic modification such as methylation of hydroxyl precursors.
- Starting Material: 6-methoxypyridine derivatives are condensed with aminopyrazoles.
- Alternative: Direct methylation using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
Carboxylation at the 3-Position
Carboxylic acid functionality is introduced at the 3-position of the pyrazolo[1,5-a]pyridine ring through:
- Direct Carboxylation: Reaction of the intermediate with carbon dioxide or carboxylating agents under pressure or elevated temperature.
- Hydrolysis of Esters: Conversion of ester intermediates to carboxylic acids via acidic or basic hydrolysis.
Representative Synthetic Procedure (Adapted from Related Pyrazolo Derivatives)
A typical procedure involves:
- Starting Materials: 5-amino-1H-pyrazole-4-carboxylic acid and a substituted pyridine derivative bearing a methoxy group.
- Reaction Medium: Aqueous hydrochloric acid (6 M) used as solvent and catalyst.
- Conditions: Heating at 95 °C in a sealed tube to facilitate cyclocondensation and ring closure.
- Isolation: Cooling the reaction mixture to precipitate the product, followed by filtration and drying under vacuum.
- Yield: Approximately 80% under optimized conditions.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | 3-Aminopyrazole derivatives + methoxypyridine | Availability influences route choice |
| Solvent | Aqueous HCl (6 M), ethanol, acetic acid | Acidic media preferred for cyclization |
| Temperature | 80–95 °C | Microwave irradiation can reduce time |
| Reaction Time | 1–5 hours | Depends on scale and heating method |
| Catalysts | HCl, sodium ethoxide, amine bases | Catalyst choice affects yield |
| Yield | 70–85% | High yields achievable with optimization |
| Purification | Filtration, recrystallization | Vacuum drying to obtain pure acid |
Research Findings and Optimization Insights
- Catalyst Influence: Acidic conditions, particularly using hydrochloric acid, promote efficient cyclocondensation and ring closure, enhancing yield and purity.
- Temperature Control: Maintaining reaction temperature around 95 °C in sealed tubes prevents decomposition and ensures complete reaction.
- Solvent Effects: Aqueous acidic media facilitate solubilization of starting materials and intermediates, aiding reaction progression.
- Microwave Irradiation: Recent advances show microwave-assisted synthesis can significantly reduce reaction times while maintaining or improving yields.
- Substituent Effects: The presence of electron-donating groups like methoxy on the pyridine ring influences regioselectivity and reactivity, favoring formation of the desired product.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves nucleophilic substitution, oxidation, or condensation reactions. For example, ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives are synthesized using sodium hydride or potassium carbonate in DMF for nucleophilic substitution . Nitration at position 7 can be achieved via HNO₃ in H₂SO₄ at 0°C, followed by controlled warming to room temperature . Optimization of solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios of reagents is critical to minimize side products and enhance purity (>95%) .
- Key Considerations : Reaction temperature and solvent choice (polar aprotic solvents like DMF) significantly impact regioselectivity and yield. For instance, bromination at position 7 requires anhydrous conditions to prevent hydrolysis of the bromo intermediate .
Q. How is the purity and structural integrity of this compound assessed in research settings?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent orientation (e.g., methoxy group at position 6 vs. 7) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₈N₂O₃: [M+H]⁺ calcd. 193.0618) and detects isotopic patterns for halogenated analogs .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and identifies byproducts using silica gel plates with UV visualization .
Advanced Research Questions
Q. What strategies are employed to achieve regioselective functionalization at specific positions of the pyrazolo[1,5-a]pyridine scaffold?
- Directing Groups : Electron-donating groups (e.g., methoxy at position 6) direct electrophilic substitution to position 7 due to resonance stabilization . For example, nitration of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate in H₂SO₄ selectively targets position 7 .
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids enable C–H functionalization at position 3, mediated by Pd(PPh₃)₄ in toluene/EtOH .
- Challenges : Competing reactivity at positions 3 and 7 requires careful control of reaction stoichiometry and temperature to avoid over-functionalization .
Q. How do structural modifications, such as varying substituents on the pyrazolo[1,5-a]pyridine core, influence biological activity in pharmacological studies?
- Case Studies :
- Trifluoromethyl Groups : Derivatives like 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid exhibit enhanced anti-proliferative activity in prostate cancer via mTOR/p70S6K inhibition .
- Amino vs. Cyano Substituents : Replacing methoxy with amino groups at position 6 increases solubility but reduces metabolic stability due to oxidative deamination .
- Quantitative Structure-Activity Relationship (QSAR) : Computational models (e.g., Discovery Studio) predict logP and polar surface area to optimize pharmacokinetic properties .
Q. In cases of conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives, what analytical approaches resolve such discrepancies?
- Multi-Technique Validation :
- X-Ray Crystallography : Resolves ambiguous NOE correlations by providing definitive bond angles and torsional conformations (e.g., ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate) .
- Isotopic Labeling : ¹⁵N-labeled analogs clarify nitrogen environments in complex heterocycles .
- Computational NMR Prediction : Tools like ChemAxon’s MarvinSketch simulate ¹H NMR shifts to cross-validate experimental data .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported reaction yields for pyrazolo[1,5-a]pyridine carboxylate synthesis?
- Root Causes :
- Solvent Impurities : Trace water in DMF reduces yields in nucleophilic substitutions by hydrolyzing intermediates .
- Catalyst Deactivation : Pd catalysts in cross-coupling reactions degrade under aerobic conditions, necessitating inert atmospheres .
- Mitigation : Replicate protocols with rigorously dried solvents and validate catalyst activity via TON (turnover number) calculations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
